![molecular formula C31H30N4O5 B606233 BMS-466442 CAS No. 1598424-76-0](/img/no-structure.png)
BMS-466442
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Overview
Description
BMS-466442 is the first selective inhibitor of the amino acid transporter alanine serine cysteine transporter-1 (asc-1).
Scientific Research Applications
Biodegradable Metals :
- Abstract: Biodegradable metals (BMs) are increasingly used in medical device applications. They are described as degradable metallic biomaterials for medical applications, with new findings reported over the last decade. This paper provides the definition and classification of BMs, alongside a summary of their degradation mechanisms and influencing factors. It reviews Mg-based, Fe-based, and other BMs, focusing on their microstructures, mechanical properties, degradation behaviors, and clinical applications. Future research directions emphasize multifunctional capabilities for local tissue reconstruction (Witte, 2018).
Progress of Biodegradable Metals :
- Abstract: This review article discusses three classes of biodegradable metals: Mg-based, Fe-based, and Zn-based BMs. It emphasizes the clinical trial success of Mg-based BMs, ongoing animal tests for Fe-based BMs, and the potential of Zn-based BMs. The article suggests future research directions for BMs in clinical applications, focusing on controllable degradation rate, mechanical stability, and biocompatibility (Li, Zheng, & Qin, 2014).
Research Status of Biodegradable Metals Designed for Oral and Maxillofacial Applications :
- Abstract: This review focuses on the application of biodegradable metals in the oral and maxillofacial regions. It covers Mg-based and Zn-based BMs for bone fracture fixation and guided bone regeneration, discussing their potential for clinical translation. The review also proposes future research directions for 3D printed BM bone scaffolds and surface modifications (Xia, Yang, Zheng, Liu, & Zhou, 2021).
properties
CAS RN |
1598424-76-0 |
---|---|
Product Name |
BMS-466442 |
Molecular Formula |
C31H30N4O5 |
Molecular Weight |
538.6 |
IUPAC Name |
methyl Nt-benzyl-Na-(6-(benzyloxy)-5-methoxy-1H-indole-2-carbonyl)-D-histidinate |
InChI |
InChI=1S/C31H30N4O5/c1-38-28-14-23-13-26(33-25(23)16-29(28)40-19-22-11-7-4-8-12-22)30(36)34-27(31(37)39-2)15-24-18-35(20-32-24)17-21-9-5-3-6-10-21/h3-14,16,18,20,27,33H,15,17,19H2,1-2H3,(H,34,36)/t27-/m1/s1 |
InChI Key |
UUCAHZCMRZOTNF-HHHXNRCGSA-N |
SMILES |
O=C(OC)[C@H](NC(C(N1)=CC2=C1C=C(OCC3=CC=CC=C3)C(OC)=C2)=O)CC4=CN(CC5=CC=CC=C5)C=N4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
BMS-466442; BMS 466442; BMS466442; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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